molecular formula C6H7N5S B13508058 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3-amine

6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3-amine

Cat. No.: B13508058
M. Wt: 181.22 g/mol
InChI Key: YQLAXTBLCLWUIX-UHFFFAOYSA-N
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Description

6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3-amine is a heterocyclic compound that belongs to the class of pyrazolopyrimidines This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyrimidine ring, with a methylthio group at the 6-position and an amino group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3-amine typically involves a multi-step process. Another approach involves the preparation of 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine intermediates, which are then derivatized to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.

Chemical Reactions Analysis

Types of Reactions

6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like meta-chloroperoxybenzoic acid for oxidation, reducing agents like Raney nickel for reduction, and nucleophiles like primary amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group yields sulfoxides or sulfones, while substitution reactions can yield various substituted pyrazolopyrimidines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3-amine is unique due to the presence of the methylthio group at the 6-position, which imparts specific chemical properties and reactivity. This uniqueness makes it a valuable scaffold for the development of novel therapeutic agents .

Biological Activity

6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3-amine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C6H6N4S
  • Molecular Weight : 166.20 g/mol
  • CAS Number : 55084-74-7

Synthesis

The synthesis of this compound involves several steps, primarily utilizing palladium-catalyzed reactions under hydrogen atmosphere. A typical reaction setup includes:

  • Reagents : Triethylamine, palladium on activated carbon, tetrahydrofuran (THF), and methanol.
  • Conditions : Stirring under argon and hydrogen for extended periods (up to 68 hours) to ensure complete reaction and purification processes involving filtration and evaporation of solvents .

Antiproliferative Effects

Recent studies have indicated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:

  • IC50 Values : The compound demonstrated IC50 values in the micromolar range against human cancer cell lines, indicating its potential as an anticancer agent. Specific values were reported as low as 4.8 µM in certain assays .

The biological activity of this compound appears to be mediated through its interaction with key signaling pathways:

  • MAPK Pathway : It has been suggested that compounds within the pyrazolo family interact with mitogen-activated protein kinases (MAPKs), such as ERK2 and JNK3. These interactions may downregulate inflammatory responses and promote apoptosis in cancer cells .
  • NF-κB Pathway : Inhibition of the NF-κB pathway has also been noted, which is crucial for regulating immune response and cell survival .

Anti-inflammatory Properties

In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent:

  • Compounds similar to this pyrazolo derivative have been reported to effectively inhibit LPS-induced NF-κB/AP-1 reporter activity in cellular models, suggesting a role in managing inflammatory diseases .

Case Studies

Several case studies highlight the efficacy of this compound:

  • Study on Cancer Cell Lines : A study evaluating the compound's effect on various cancer cell lines showed a dose-dependent inhibition of cell proliferation, with significant results observed at concentrations below 10 µM.
  • In Vivo Models : In animal models of ulcerative colitis, similar compounds demonstrated significant relief from symptoms with minimal side effects at doses around 60 mg/kg, suggesting potential therapeutic applications for gastrointestinal disorders .

Data Table: Biological Activity Summary

Biological ActivityAssessed ModelIC50 Value (µM)References
AntiproliferativeHuman Cancer Cell Lines4.8 - 30.1
Anti-inflammatoryLPS-induced models<50
Ulcerative Colitis ReliefIn Vivo Models60 mg/kg

Properties

IUPAC Name

6-methylsulfanyl-2H-pyrazolo[3,4-d]pyrimidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5S/c1-12-6-8-2-3-4(7)10-11-5(3)9-6/h2H,1H3,(H3,7,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQLAXTBLCLWUIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=NNC(=C2C=N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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